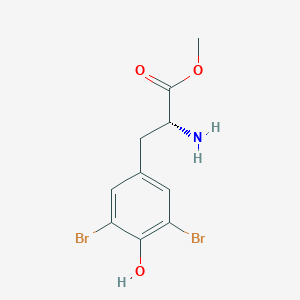

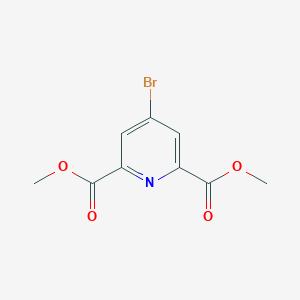

2-(2-氯-6-氟苯基)丙二酸二乙酯

描述

Synthesis Analysis

The synthesis of similar compounds like Diethyl 2-(2-chloro-6-fluorophenyl)malonate involves a multi-step process. For instance, Diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is synthesized from 2-chloronicotinic acid through a two-step process with an overall yield of 83.3% (Xiong et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives is often analyzed using techniques like X-ray diffraction, NMR, and MS. These techniques help in understanding the spatial arrangement of atoms and the overall geometry of the molecule.

Chemical Reactions and Properties

Diethyl malonate derivatives undergo various chemical reactions, including nucleophilic substitution and phase-transfer catalysis. These reactions lead to the formation of different products, which are essential for synthesizing various compounds (Mossini et al., 1979).

科学研究应用

抗癌药物中间体的合成

2-(2-氯-6-氟苯基)丙二酸二乙酯用于合成小分子抗癌药物。它作为一种重要的中间体,用于开发靶向抑制剂,这些抑制剂影响癌细胞生长并促进细胞凋亡。它的衍生物是癌症治疗中使用的几种激酶抑制剂的关键成分 (Xiong et al., 2018).

在亲电胺化反应中的作用

该化合物参与与格氏试剂的胺化反应,生成 N-烷基化产物。这些产物随后转化为有价值的化学化合物,如 N-烷基-对苯甲醚,展示了其在有机合成中的多功能性 (Niwa et al., 2002).

杂环化学应用

它还在杂环化合物的合成中发挥着重要作用,对各种试剂表现出高反应性。这导致了多种杂环砜体系的产生,表明其在开发新的化学实体中的潜力 (Elkholy, 2008).

在环缩合反应中的应用

该化合物用于环缩合反应以形成六元杂环。它表现出与 1,3-双亲核试剂反应的能力,表明其在复杂化学合成中的用途 (Stadlbauer et al., 2001).

超分子组装体的形成

2-(2-氯-6-氟苯基)丙二酸二乙酯衍生物有助于超分子组装体的形成,这得益于非共价相互作用。这突出了其在分子构象研究和先进材料开发中的重要性 (Shaik et al., 2019).

安全和危害

While specific safety data for Diethyl 2-(2-chloro-6-fluorophenyl)malonate is not available in the search results, similar compounds such as Diethyl malonate are classified as combustible liquids . Precautions include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

属性

IUPAC Name |

diethyl 2-(2-chloro-6-fluorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTSAIIWPRPCIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382191 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

CAS RN |

190521-88-1 | |

| Record name | Diethyl 2-(2-chloro-6-fluorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)